molecular formula C25H34F2O6 B1679504 Rofleponide CAS No. 144459-70-1

Rofleponide

Cat. No. B1679504
M. Wt: 468.5 g/mol
InChI Key: IXTCZMJQGGONPY-XJAYAHQCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rofleponide is a synthetic glucocorticoid corticosteroid . It was never marketed .


Synthesis Analysis

Rofleponide has been used in the formulation of lipid nanoparticles for mRNA delivery. It was found that rofleponide could suppress the inflammatory response and increase protein expression by 1.2–1.9 fold compared to the original formulation .


Molecular Structure Analysis

Rofleponide has a molecular formula of C25H34F2O6 . Its average mass is 468.531 Da and its monoisotopic mass is 468.232330 Da .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of Rofleponide are not available in the current resources .

Scientific Research Applications

Topical Treatment in Allergic Rhinitis and Asthma

Rofleponide palmitate, an esterified glucocorticosteroid pro-drug, shows promise in topical airway treatment for allergic rhinitis and asthma. This pro-drug is designed to deliver topical exposure of the mucosa to the inactive lipophilic drug, which is then locally metabolized to the more hydrophilic and readily cleared drug rofleponide (Ahlström-Emanuelsson et al., 2004).

Efficacy in Seasonal Allergic Rhinitis Treatment

In a study on the efficacy of rofleponide palmitate nasal spray (RPNS) for seasonal allergic rhinitis (AR), it was found that certain doses of RPNS significantly reduced symptoms, demonstrating its potential as an effective treatment option (Atkinson et al., 2004).

Metabolite Synthesis and Structure Elucidation

Research on synthesizing and structuring potential metabolites of rofleponide, such as 6-oxygenated metabolites, contributes to understanding the drug's biochemical properties. This involves exploring different synthesis routes and analyzing the stereochemistry of substituents (Thalén & Wickström, 2000).

Reactive Oxygen Species (ROS) and Nanomedicine

While not directly related to rofleponide, research on ROS-based nanomedicine is relevant in the context of drug development and biomedical applications, where understanding ROS dynamics is crucial (Yang, Chen, & Shi, 2019).

Research Objects in Scientific Investigations

ROs (Research Objects) support scientific research by aggregating related scientific resources and annotations, which is vital for sharing and reusing scientific data and findings. This approach is crucial in the context of complex scientific investigations, such as drug development (Palma et al., 2014).

properties

IUPAC Name

(1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34F2O6/c1-4-5-21-32-20-10-14-15-9-17(26)16-8-13(29)6-7-22(16,2)24(15,27)18(30)11-23(14,3)25(20,33-21)19(31)12-28/h8,14-15,17-18,20-21,28,30H,4-7,9-12H2,1-3H3/t14-,15-,17-,18-,20+,21+,22-,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTCZMJQGGONPY-XJAYAHQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OC2CC3C4CC(C5=CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)CC[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34F2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318252
Record name Rofleponide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rofleponide

CAS RN

144459-70-1
Record name Rofleponide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144459-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rofleponide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144459701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rofleponide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROFLEPONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9IQ7GVL3E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rofleponide
Reactant of Route 2
Rofleponide
Reactant of Route 3
Rofleponide
Reactant of Route 4
Rofleponide
Reactant of Route 5
Rofleponide
Reactant of Route 6
Rofleponide

Citations

For This Compound
67
Citations
A Thalén, LI Wickström - Steroids, 2000 - Elsevier
… of rofleponide has been demonstrated through incubation with human liver S9 subcellular fraction [1]. Rofleponide is … of glucocorticoid activitiy of the potential metabolites of rofleponide. …
Number of citations: 4 www.sciencedirect.com
I Csöregh, A Thalén, LI Wickström - Zeitschrift für Kristallographie …, 1998 - degruyter.com
… behaviour of one of its C(22) epimers, rofleponide, was studied by X-ray single-crystal … The rofleponide molecules in the crystal are linked via hydrogen bonds [O(21) ⋯ HO(3)] into …
Number of citations: 4 www.degruyter.com
C Ahlström‐Emanuelsson, M Andersson… - Clinical & …, 2004 - Wiley Online Library
… rofleponide palmitate 400 μg and budesonide 128 μg. Conclusions Topical treatment with aqueous solutions of rofleponide … The overall efficacy of 400 μg of rofleponide palmitate is …
Number of citations: 25 onlinelibrary.wiley.com
I Csöregh, A Thalén, LI Wickström - Zeitschrift für Kristallographie …, 1999 - degruyter.com
… the rofleponide part of the molecule was found to approximate that observed for rofleponide … voids, in contrast to that of rofleponide itself. The calculated packing coefficient of 0.72 (…
Number of citations: 3 www.degruyter.com
DA Atkinson, T Uryniak, B Simpson… - Journal of Allergy and …, 2004 - Elsevier
RATIONALE: Rofleponide palmitate, a glucocorticosteroid, was developed into an aqueous nasal spray for treatment of AR symptoms. The aim of this study was to evaluate the efficacy …
Number of citations: 3 www.sciencedirect.com
JH Day, M Briscoe, E Rafeiro, C Schrewelius… - Journal of Allergy and …, 2004 - Elsevier
RATIONALE: RPNS, a recently developed nasal glucocorticosteroid for AR, was compared to BANS with known efficacy for AR, and placebo, using the EEU, a controlled-pollen …
Number of citations: 1 www.sciencedirect.com
L Flood - 2004 - openarchive.ki.se
… Tolerability and pharmacokinetics of rofleponide after oral … a single dose of 6.4 mg of rofleponide suppressed p-cortisol on … In a follow-up study of oral administration of 2 mg …
Number of citations: 0 openarchive.ki.se
S Edsbäcker, CJ Johansson - Basic & clinical pharmacology & …, 2006 - Wiley Online Library
… An improved airway selectivity and duration versus the active metabolite (rofleponide) and versus budesonide was indeed shown in several animal models. In clinical trials, rofleponide …
Number of citations: 58 onlinelibrary.wiley.com
N Davies, D Hovdal, N Edmunds, P Nordberg… - … Therapy-Nucleic Acids, 2021 - cell.com
Lipid nanoparticles (LNPs) are the most clinically advanced delivery system for RNA-based drugs but have predominantly been investigated for intravenous and intramuscular …
Number of citations: 45 www.cell.com
I Csoregh, A Thalen… - Zeitschrift fur …, 1999 - Wiesbaden, Akademische …
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.